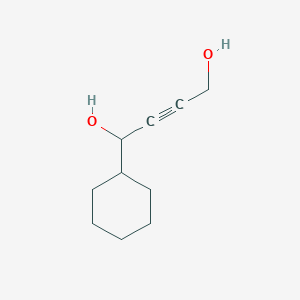

2-Butyne-1,4-diol, 1-cyclohexyl-

Description

Historical Context of Butynediol Chemistry and its Derivatives

The foundation of butynediol chemistry was laid by the pioneering work of Walter Reppe in the mid-20th century. The Reppe synthesis, a high-pressure reaction of acetylene (B1199291) with two equivalents of formaldehyde (B43269), became the primary industrial method for producing the parent compound, 2-butyne-1,4-diol (B31916). nbinno.comwikipedia.org This process, typically catalyzed by copper acetylide, allows for the large-scale production of this crucial chemical intermediate. wikipedia.org

Initially, 2-butyne-1,4-diol was recognized for its utility as a precursor to other significant industrial chemicals. nbinno.com Through hydrogenation, it can be converted to 2-butene-1,4-diol (B106632) and, subsequently, to 1,4-butanediol (B3395766), a key monomer in the production of polyurethanes, tetrahydrofuran (B95107) (THF), and poly(butylene terephthalate) (PBT). wikipedia.orgnih.gov Over time, the versatility of the butynediol scaffold led to the development of numerous derivatives, including 2-Butyne-1,4-diol, 1-cyclohexyl-, designed to introduce specific properties such as increased lipophilicity and steric bulk for specialized applications.

Significance of Alkyne Diols as Synthetic Building Blocks

Alkyne diols, and alkynes in general, are regarded as exceptionally versatile building blocks in organic synthesis. masterorganicchemistry.com Their significance stems from the high reactivity of the carbon-carbon triple bond and the presence of hydroxyl functional groups. numberanalytics.com

The key attributes that make alkyne diols valuable include:

Reaction Versatility : The alkyne functional group can undergo a wide array of transformations. These include addition reactions (hydrogenation, halogenation), cycloadditions, and coupling reactions, allowing for the creation of diverse molecular structures. numberanalytics.com

Stereochemical Control : Partial hydrogenation of the alkyne can lead to either cis- or trans-alkenes, providing a method for controlling stereochemistry in a synthetic pathway. youtube.com

Structural Scaffolding : The linear geometry of the alkyne bond provides a rigid structural element that can be used to construct complex molecular architectures.

Dual Functionality : The presence of two hydroxyl groups allows for further functionalization, such as the formation of ethers, esters, or their participation in polymerization processes to create polyesters and polyurethanes. wikipedia.orgatamankimya.com

This combination of reactive sites makes alkyne diols, including 2-butyne-1,4-diol and its derivatives, powerful tools for synthesizing complex natural products, pharmaceuticals, and advanced materials like conjugated polymers. nbinno.comnumberanalytics.com

Architectural Features and Functional Group Reactivity of 2-Butyne-1,4-diol, 1-cyclohexyl- for Advanced Chemical Research

The specific structure of 2-Butyne-1,4-diol, 1-cyclohexyl- imparts unique properties that distinguish it from the parent butynediol. Its molecular formula is C₁₀H₁₆O₂. nih.gov The key architectural feature is the presence of a cyclohexyl group attached to one of the carbinol carbons. This substituent introduces significant steric hindrance and increases the molecule's nonpolar character.

The functional group reactivity is dictated by the interplay between the alkyne and the two hydroxyl groups, modulated by the cyclohexyl substituent:

Alkyne Reactivity : The triple bond can be selectively hydrogenated. For instance, using a palladium catalyst can reduce the alkyne to an alkane, while specialized catalysts can achieve semi-hydrogenation to form the corresponding alkene. researchgate.net This functionality is crucial for creating specific geometric isomers.

Hydroxyl Group Reactivity : The primary and tertiary hydroxyl groups can undergo typical alcohol reactions. They can be esterified or etherified to modify the molecule's solubility and reactivity or to attach it to other molecular frameworks.

Influence of the Cyclohexyl Group : The bulky cyclohexyl group can influence the stereochemical outcome of reactions at the adjacent tertiary alcohol and may sterically hinder reactions at the nearby alkyne. This can be exploited to achieve regioselective transformations.

These features make 2-Butyne-1,4-diol, 1-cyclohexyl- a subject of interest in materials science, particularly in the synthesis of specialty polymers and as an additive in applications like electroplating, where molecular structure at the electrode-electrolyte interface can influence deposit characteristics. mdpi.com

Data Tables

Table 1: Physicochemical Properties of 2-Butyne-1,4-diol, 1-cyclohexyl-

Below are the computed physical and chemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 1-cyclohexylbut-2-yne-1,4-diol | nih.gov |

| Molecular Formula | C₁₀H₁₆O₂ | nih.gov |

| Molecular Weight | 168.23 g/mol | nih.gov |

| InChIKey | KFMXWEROAZEKIW-UHFFFAOYSA-N | nih.gov |

| CAS Number | 14499-37-7 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

14499-37-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-cyclohexylbut-2-yne-1,4-diol |

InChI |

InChI=1S/C10H16O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h9-12H,1-3,5-6,8H2 |

InChI Key |

KFMXWEROAZEKIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C#CCO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butyne 1,4 Diol, 1 Cyclohexyl and Its Precursors

Exploration of Modified Reppe Chemistry and Catalytic Improvements for Alkyne Diol Formation

The Reppe process, the foundational method for synthesizing 2-butyne-1,4-diol (B31916) from acetylene (B1199291) and formaldehyde (B43269), has undergone significant modifications to improve its efficiency and applicability. lookchem.comchemicalbook.comresearchgate.net A major focus of these advancements has been the development of new catalytic systems that outperform the traditional copper acetylide catalysts. google.com

For instance, the industrial synthesis of 2-butyne-1,4-diol, a precursor to 1,4-butanediol (B3395766), involves reacting acetylene with aqueous formaldehyde at 100-110°C and 5-20 bar. lookchem.com This reaction is conducted in a trickle-column reactor using a copper acetylide catalyst promoted with bismuth on a silica (B1680970) or magnesium silicate (B1173343) support. lookchem.com This process achieves a selectivity of over 90% for the butynediol based on formaldehyde. lookchem.com

The field of terminal alkyne transformations has been significantly advanced by the development of heterogeneous catalysts. These solid-supported catalysts are advantageous due to their ease of separation, recyclability, and enhanced stability. nih.gov For the synthesis of butynediol derivatives, catalysts like copper nanoparticles on magnetic supports have demonstrated high efficiency. nih.gov Bimetallic catalysts, such as those combining nickel and iron, have also shown promise in improving selectivity in the hydrogenation of 1,4-butynediol to 1,4-butanediol (BDO), achieving up to 94.1% selectivity. bohrium.com The synergy between Ni and Fe sites, where Ni facilitates H₂ dissociation and Fe stabilizes the hydroxyl groups, minimizes side reactions. bohrium.com

Gold-catalyzed reactions have also emerged as a powerful tool. For example, gold(I) chloride can effectively catalyze the cycloisomerization of alkyne diols to form spiroketals, demonstrating the advantages of gold in activating alkyne π-systems. beilstein-journals.org Furthermore, gold-catalyzed bicycloketalization of alkyne-diols presents synthetic advantages over acid-catalyzed methods using keto-diols. rsc.org

Achieving high selectivity and yield in the synthesis of 2-Butyne-1,4-diol, 1-cyclohexyl- is highly dependent on the careful control of reaction conditions. Key parameters for optimization include temperature, pressure, solvent, and catalyst composition. bohrium.com In the classic Reppe synthesis of 2-butyne-1,4-diol, the reaction is typically carried out at temperatures below 100°C. osti.gov A kinetic model for this synthesis using a supported copper acetylide catalyst in dimethyl formamide (B127407) indicated that the reaction is primarily chemically controlled under these conditions. osti.gov However, the use of solvents with high acetylene solubility can be counterproductive due to strong inhibition by the butynediol product, leading to low rates at high conversions. osti.gov

In the hydrogenation of 2-butyne-1,4-diol, catalyst choice and conditions are critical. For example, selective hydrogenation to cis-2-butene-1,4-diol (B44940) can be achieved with high selectivity using palladium-supported catalysts, and the addition of ammonia (B1221849) can significantly enhance this selectivity. researchgate.netunion.edu Bimetallic catalysts, such as a novel Fe/Ni-SiO₂ catalyst, have demonstrated high BDO selectivity (94.1%) at mild conditions of 50°C and 1 MPa H₂. bohrium.com This is attributed to the catalyst's structure, which features framework-embedded Ni and surface-anchored Fe sites, minimizing isomerization byproducts. bohrium.com

Table 1: Effect of Reaction Conditions on 2-Butyne-1,4-diol Hydrogenation

| Catalyst | Product(s) | Selectivity | Conversion | Conditions | Source |

| 1% Pd/CaCO₃–NH₃ | cis-2-butene-1,4-diol | High | - | - | researchgate.net |

| Fe/Ni-SiO₂ | 1,4-butanediol | 94.1% | - | 50 °C, 1 MPa H₂ | bohrium.com |

| Pd/SiO₂–Schiff base | 2-butene-1,4-diol (B106632) | ~100% | 95.2% | 50 °C, 2 MPa H₂, 4h | researchgate.net |

| Pt/SiC (0.5 wt%) | 2-butene-1,4-diol | 96% | 96% | - | nih.gov |

| Raney Nickel | 1,4-butanediol | High | - | 70-100°C, 250-300 bar | lookchem.com |

Stereoselective Synthesis of 2-Butyne-1,4-diol, 1-cyclohexyl- Isomers

The presence of stereocenters in 2-Butyne-1,4-diol, 1-cyclohexyl- requires stereoselective synthetic methods to produce specific isomers, which is crucial when the compound's properties depend on its stereochemistry.

Enantioselective alkynylation is a key strategy for creating chiral centers. This is often achieved using a metal catalyst paired with a chiral ligand. Copper-catalyzed reactions have shown particular success in this area. For instance, the enantioselective alkynylation of quinolones has been achieved using copper bis(oxazoline) catalysts, yielding products with up to 96% enantiomeric excess. nih.gov Another study demonstrated the use of chiral P,N ligands with a copper catalyst for the enantioselective alkynylation of quinolones. nih.gov The development of new catalytic systems, including those that are metal-free, continues to expand the possibilities for chiral alkyne synthesis. researchgate.net

Achieving diastereoselectivity is essential when multiple stereocenters are present or being formed. This can be controlled through the choice of reagents and reaction conditions, often relying on the steric influence of existing chiral centers or bulky substituents. researchgate.net For example, rhodium-catalyzed hydroalkylation of dienes with oxazolones can generate products with two adjacent stereocenters with high diastereoselectivity (>20:1 dr). nih.gov While this specific example does not involve a butynediol, the principles of using a chiral catalyst to control the approach of a nucleophile to an unsaturated system are broadly applicable to the diastereoselective synthesis of substituted butynediols. nih.gov

Introduction of the Cyclohexyl Moiety: Regiospecific and Stereospecific Functionalization Strategies

Introducing the cyclohexyl group at a specific position on the butynediol structure requires methods that are both regiospecific and stereospecific. A common approach is to start with a terminal alkyne and introduce the second functional group via a regioselective reaction. For example, palladium-catalyzed C-H activation and alkynylation of thiophenes have been developed with regiodivergent control, allowing selective functionalization at different positions. researchgate.net Although applied to a different substrate, this principle of directed C-H functionalization could be adapted for the synthesis of 1-cyclohexyl-2-butyne-1,4-diol.

Another strategy involves starting with a molecule that already contains the cyclohexyl group, such as cyclohexylacetylene. This precursor can then undergo reactions to build the diol functionality. The transformation of terminal alkynes into various intermediates like π-alkyne, vinylidene, and allenylidene complexes using ruthenium catalysts offers versatile pathways for C-O and C-C bond formation, which could be applied to the synthesis of the target molecule. scite.ai

Organometallic Coupling Reactions for C-C Bond Formation

The construction of the carbon skeleton of 1-cyclohexyl-2-butyne-1,4-diol is most effectively achieved through an organometallic coupling reaction. This class of reactions is fundamental in organic synthesis for its ability to form carbon-carbon bonds with high efficiency. A premier strategy for this specific target involves the nucleophilic addition of a cyclohexyl organometallic reagent to an appropriate electrophilic precursor derived from 2-butyne-1,4-diol.

A highly plausible and widely utilized method is the Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with an aldehyde. For the synthesis of 1-cyclohexyl-2-butyne-1,4-diol, the ideal electrophilic partner is 4-hydroxy-2-butynal . The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final diol product. nih.gov

The key advantages of this approach are the high reactivity of the Grignard reagent and the direct formation of the desired stereocenter at the C-1 position. nih.gov The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the stability of the Grignard reagent.

Interactive Table: Proposed Grignard Reaction for 1-Cyclohexyl-2-butyne-1,4-diol Synthesis

| Reactant 1 | Reactant 2 | Reagents / Conditions | Product |

| Cyclohexyl bromide | Magnesium (Mg) turnings | Anhydrous diethyl ether | Cyclohexylmagnesium bromide |

| 4-hydroxy-2-butynal | Cyclohexylmagnesium bromide | 1) Anhydrous diethyl ether; 2) H₃O⁺ workup | 1-Cyclohexyl-2-butyne-1,4-diol |

Strategies for Selective Alkylation/Arylation of Butynediol Scaffolds

A significant challenge in the synthesis of asymmetrically substituted diols like 1-cyclohexyl-2-butyne-1,4-diol is achieving selectivity. Starting with the symmetric precursor 2-butyne-1,4-diol , direct alkylation is problematic as it would likely lead to a mixture of mono- and di-alkylated products, as well as ether formation. Therefore, a selective strategy is paramount.

The use of 4-hydroxy-2-butynal as the key intermediate, as described in the previous section, is the most direct strategy. Its synthesis from 2-butyne-1,4-diol requires the selective oxidation of only one of the two primary alcohol groups. This can be achieved using various methods:

Protecting Group Strategy: One of the hydroxyl groups of 2-butyne-1,4-diol can be protected with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS). The remaining free hydroxyl group is then oxidized to the aldehyde. The Grignard addition is performed, followed by the removal of the protecting group to yield the target diol.

Selective Oxidation: Certain modern oxidation reagents and conditions can exhibit selectivity for mono-oxidation of symmetrical diols, although this can be challenging to control perfectly.

The synthesis of the 4-hydroxy-2-butynal precursor is a critical step that ensures the organometallic addition occurs at the correct position, thereby guaranteeing the selective formation of the mono-cyclohexyl derivative. Studies have shown that 2-butyne-1,4-diol can be a substrate for alcohol dehydrogenase (ADH), which can oxidize it to 4-hydroxy-2-butynal. nih.govbluelight.org

Biocatalytic Routes to Alkyne Diol Structures

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, often providing exceptional selectivity under mild reaction conditions. nih.govnih.gov

Enzyme-Catalyzed Synthesis and Derivatization

Enzymes present two key opportunities in the synthesis of 1-cyclohexyl-2-butyne-1,4-diol.

Precursor Synthesis: As mentioned, alcohol dehydrogenases (ADHs) or other oxidases can be employed for the selective mono-oxidation of 2-butyne-1,4-diol to 4-hydroxy-2-butynal. nih.gov Flavoprotein alcohol oxidases, for example, can perform selective oxidations on diols using only molecular oxygen as the oxidant, which is a highly green approach. nih.gov This enzymatic step avoids the use of stoichiometric heavy-metal-based oxidants and the need for protecting group manipulations, streamlining the synthesis.

Asymmetric Reduction: A complementary biocatalytic approach involves the asymmetric reduction of a ketone precursor. An enzyme could reduce 1-cyclohexyl-4-hydroxy-2-butyn-1-one to the desired chiral alcohol, 1-cyclohexyl-2-butyne-1,4-diol. A wide variety of oxidoreductases from microorganisms like Lactobacillus brevis or Candida parapsilosis are known to reduce acetylenic ketones to the corresponding propargylic alcohols with high enantioselectivity. nih.gov This method is particularly valuable for producing enantiopure chiral alcohols, which are crucial in the pharmaceutical and agrochemical industries. nih.gov

Interactive Table: Potential Biocatalytic Steps

| Enzyme Class | Potential Reaction | Substrate | Product |

| Alcohol Oxidase / Dehydrogenase | Selective Oxidation | 2-Butyne-1,4-diol | 4-Hydroxy-2-butynal |

| Carbonyl Reductase / Dehydrogenase | Asymmetric Reduction | 1-Cyclohexyl-4-hydroxy-2-butyn-1-one | (R)- or (S)-1-Cyclohexyl-2-butyne-1,4-diol |

Sustainability Aspects in Synthetic Pathway Design

Integrating green chemistry principles is essential for modern synthetic design. The synthesis of 1-cyclohexyl-2-butyne-1,4-diol can be made significantly more sustainable by considering several factors.

Biocatalysis: As detailed above, using enzymes for oxidation or reduction steps eliminates the need for harsh reagents, reduces waste, and proceeds under mild conditions (ambient temperature and pressure, neutral pH). nih.gov Whole-cell biocatalysis further offers the advantage of in-situ cofactor regeneration, making the process more economically viable. mdpi.com

Solvent Choice: While Grignard reactions traditionally use ether-based solvents, research into greener alternatives is ongoing. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been shown to be effective and can sometimes even improve reaction performance. morressier.comgordon.edu In some cases, mechanochemical methods that drastically reduce the amount of solvent needed for Grignard reagent formation have been developed, significantly lowering hazardous waste. sciencedaily.com

By combining selective organometallic strategies with the precision and mild conditions of biocatalysis, a highly efficient and sustainable pathway to 1-cyclohexyl-2-butyne-1,4-diol can be designed.

Mechanistic Investigations of Chemical Transformations Involving 2 Butyne 1,4 Diol, 1 Cyclohexyl

Reactivity of the Alkyne Moiety in 2-Butyne-1,4-diol (B31916), 1-cyclohexyl-

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of addition reactions. libretexts.org The presence of a large cyclohexyl substituent can be expected to sterically influence the approach of reagents to the alkyne.

The hydrogenation of alkynes is a fundamental transformation that can lead to either alkenes or alkanes, depending on the catalyst and reaction conditions employed. libretexts.org For 1-cyclohexyl-2-butyne-1,4-diol, this process involves the addition of hydrogen across the triple bond.

Complete hydrogenation, typically carried out with powerful catalysts like platinum, palladium on carbon (Pd/C), or Raney nickel, results in the saturation of the triple bond, yielding the corresponding alkane. libretexts.orglibretexts.org In this case, the final product would be 1-cyclohexyl-1,4-butanediol . The reaction proceeds through an alkene intermediate, (Z)-1-cyclohexyl-2-butene-1,4-diol (also referred to as cis-1-cyclohexyl-2-butene-1,4-diol), which is rapidly reduced further to the alkane and cannot typically be isolated when using these highly effective catalysts. libretexts.orgresearchgate.net

1-cyclohexyl-2-butyne-1,4-diol → (Z)-1-cyclohexyl-2-butene-1,4-diol → 1-cyclohexyl-1,4-butanediol

Side products can sometimes be observed, particularly with palladium catalysts, arising from processes like hydrogenolysis and isomerization. researchgate.net

It is possible to halt the hydrogenation at the alkene stage through a process known as selective semi-hydrogenation. libretexts.org This is achieved by using "poisoned" or deactivated catalysts that are active enough to reduce an alkyne but not an alkene. youtube.com

The most well-known of these is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline (B57606). libretexts.orglibretexts.org The quinoline serves to poison the catalyst, preventing the over-reduction of the alkene to an alkane. libretexts.org When 1-cyclohexyl-2-butyne-1,4-diol is treated with H₂ in the presence of Lindlar's catalyst, the hydrogen atoms add to the same face of the triple bond (syn-addition), resulting in the exclusive formation of the cis-alkene, (Z)-1-cyclohexyl-2-butene-1,4-diol . libretexts.orgyoutube.com

Another reagent for achieving this transformation is a nickel boride catalyst known as P2. youtube.com In contrast, using sodium metal in liquid ammonia (B1221849) would lead to anti-addition of hydrogen, forming the trans-alkene, (E)-1-cyclohexyl-2-butene-1,4-diol. libretexts.org

Table 1: Catalysts for Hydrogenation of 1-cyclohexyl-2-butyne-1,4-diol

| Catalyst System | Product | Stereochemistry |

|---|---|---|

| H₂, Pt, Pd/C, or Raney Ni | 1-cyclohexyl-1,4-butanediol | N/A |

| H₂, Lindlar's Catalyst | (Z)-1-cyclohexyl-2-butene-1,4-diol | Cis |

In heterogeneous catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst. youtube.com The mechanism involves the alkyne molecule adsorbing onto the catalyst surface. Hydrogen molecules also react with the metal surface, breaking the H-H bond and forming metal-hydride bonds. youtube.com The hydrogen atoms are then transferred sequentially to the adsorbed alkyne.

Because both hydrogen atoms are delivered from the catalyst surface to the same side of the alkyne, a syn-addition occurs, leading to the formation of a cis-alkene. youtube.com For a substituted alkyne like 1-cyclohexyl-2-butyne-1,4-diol, the bulky cyclohexyl group might influence the orientation of the molecule on the catalyst surface, but the fundamental mechanism of syn-addition remains the same. The stronger adsorption of the alkyne compared to the resulting alkene on the catalyst surface is a key factor that allows for selective hydrogenation when using poisoned catalysts. quora.com

The electron-rich pi bonds of the alkyne in 1-cyclohexyl-2-butyne-1,4-diol make it reactive towards electrophiles. Similar to alkenes, alkynes undergo electrophilic addition reactions. For instance, the addition of one equivalent of a hydrogen halide (like HBr) or a halogen (like Br₂) can occur.

When a conjugated diene reacts with an electrophile, it can result in both 1,2- and 1,4-addition products due to a resonance-stabilized allylic carbocation intermediate. libretexts.org While an alkyne is not a conjugated diene, the principles of electrophilic attack and carbocation stability are relevant. The addition of an electrophile (E⁺) to the triple bond of 1-cyclohexyl-2-butyne-1,4-diol would form a vinylic carbocation intermediate. The position of the initial attack and the subsequent addition of the nucleophile (Nu⁻) would be influenced by the electronic and steric effects of the cyclohexyl and hydroxymethyl substituents.

For example, in the addition of Br₂ to 1,3-butadiene, a mixture of 1,2- and 1,4-addition products is formed. libretexts.org By analogy, electrophilic addition to 1-cyclohexyl-2-butyne-1,4-diol would lead to di-substituted alkene products, with the potential for different regioisomers.

Alkynes can undergo cycloaddition reactions, where multiple unsaturated molecules combine to form a cyclic product. kharagpurcollege.ac.in A prominent example is the [2+2+2] cyclotrimerization, a powerful, atom-economical reaction that forms a benzene (B151609) ring from three alkyne molecules. wikipedia.org

This reaction requires a metal catalyst, such as cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) or Wilkinson's catalyst. wikipedia.orguwindsor.ca The mechanism begins with the formation of a metal-alkyne complex, which then combines with a second alkyne molecule to form a metallacyclopentadiene intermediate. wikipedia.org This intermediate then reacts with a third alkyne to generate the final aromatic ring and regenerate the catalyst.

Applying this to 1-cyclohexyl-2-butyne-1,4-diol, a cobalt-catalyzed cyclotrimerization would be expected to produce a highly substituted benzene derivative. nih.govrsc.org The trimerization of an unsymmetrical alkyne like this can lead to a mixture of isomers, in this case, 1,2,4- and 1,3,5-trisubstituted benzene rings. wikipedia.org This method is a convergent approach for constructing complex aromatic frameworks. uwindsor.ca

Hydrogenation Pathways and Intermediates (e.g., cis-2-butene-1,4-diol (B44940), 1,4-butanediol)

Reactions of the Hydroxyl Groups

The 1-cyclohexyl-2-butyne-1,4-diol molecule possesses two hydroxyl groups: a secondary alcohol attached to the carbon bearing the cyclohexyl group, and a primary alcohol at the other end of the chain. These hydroxyl groups exhibit typical alcohol reactivity. rsc.org

Studies on the parent compound, 2-butyne-1,4-diol, show that the hydroxyl groups can undergo a range of transformations. rsc.orgacs.org These include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers. uwindsor.ca

Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, while the secondary alcohol can be oxidized to a ketone.

Halogenation: Replacement of the hydroxyl group with a halogen using reagents like thionyl chloride or phosphorus halides.

The differential reactivity between the primary and secondary hydroxyl groups could potentially be exploited for selective functionalization of the molecule.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| 2-Butyne-1,4-diol, 1-cyclohexyl- | C₁₀H₁₆O₂ | Reactant |

| cis-2-Butene-1,4-diol / (Z)-2-Butene-1,4-diol | C₄H₈O₂ | Hydrogenation Intermediate |

| 1,4-Butanediol (B3395766) | C₄H₁₀O₂ | Hydrogenation Product |

| 1-cyclohexyl-1,4-butanediol | C₁₀H₂₀O₂ | Hydrogenation Product |

| (Z)-1-cyclohexyl-2-butene-1,4-diol | C₁₀H₁₈O₂ | Semi-Hydrogenation Product |

| (E)-1-cyclohexyl-2-butene-1,4-diol | C₁₀H₁₈O₂ | Semi-Hydrogenation Product |

| 1,3-Butadiene | C₄H₆ | Example Reactant |

| 3-bromo-1-butene | C₄H₇Br | Example Product |

| 1-bromo-2-butene | C₄H₇Br | Example Product |

| 3,4-dibromo-1-butene | C₄H₆Br₂ | Example Product |

| 1,4-dibromo-2-butene | C₄H₆Br₂ | Example Product |

| Palladium on carbon | Pd/C | Catalyst |

| Raney nickel | Ni | Catalyst |

| Lindlar's catalyst | Pd/CaCO₃, Pb(OAc)₂, quinoline | Catalyst |

| Cyclopentadienylcobalt dicarbonyl | C₇H₅CoO₂ | Catalyst |

Esterification and Etherification Reactions

No studies detailing the esterification or etherification of 1-cyclohexyl-2-butyne-1,4-diol were found. Information regarding reaction conditions, catalysts, and product yields is not present in the accessible scientific literature.

Oxidation Pathways and Product Distribution

There is no available research on the oxidation of 1-cyclohexyl-2-butyne-1,4-diol. Therefore, specific oxidation pathways, the resulting product distribution under various conditions, and the selectivity of different oxidizing agents have not been documented.

Advanced Reaction Kinetics and Thermodynamics Studies

Transition State Analysis for Key Transformations

No computational or experimental studies on the transition state analysis for reactions involving 1-cyclohexyl-2-butyne-1,4-diol could be located. As such, there is no data on the energy barriers or geometries of transition states for its key transformations.

Influence of Solvent and Catalyst on Reaction Rates

The influence of different solvents or catalysts on the reaction rates of 1-cyclohexyl-2-butyne-1,4-diol has not been investigated in the available literature. Therefore, no data tables or detailed findings on this topic can be provided.

Applications of 2 Butyne 1,4 Diol, 1 Cyclohexyl in Complex Organic Synthesis

Precursor Chemistry for Derived Chemical Building Blocks

The reactivity of the triple bond and the two hydroxyl groups in 2-Butyne-1,4-diol (B31916), 1-cyclohexyl- allows for its transformation into a variety of valuable chemical building blocks, including saturated and unsaturated diols, as well as other specialty intermediates.

Synthesis of Saturated and Unsaturated Diols

The carbon-carbon triple bond of 2-Butyne-1,4-diol, 1-cyclohexyl- is susceptible to catalytic hydrogenation, providing access to both the corresponding alkene and alkane diols. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions.

Selective hydrogenation of the alkyne to a cis-alkene can be achieved using catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) or P-2 nickel. This reaction would yield (Z)-1-cyclohexylbut-2-ene-1,4-diol, a versatile intermediate in its own right. A patent describing the selective hydrogenation of the parent compound, 2-butyne-1,4-diol, to 2-butene-1,4-diol (B106632) highlights the use of a lead-poisoned Pd-C catalyst. google.com This methodology is generally applicable to substituted butynediols.

Complete reduction of the triple bond to a single bond affords the saturated diol, 1-cyclohexylbutane-1,4-diol. This is typically accomplished using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The resulting saturated diol can serve as a precursor for various other molecules, including lactones and di-substituted alkanes. The hydrogenation of 2-butyne-1,4-diol is a well-established industrial process, often leading to butane-1,4-diol, a key commodity chemical. researchgate.net

Formation of Specialty Intermediates

Beyond simple reduction, the hydroxyl groups of 2-Butyne-1,4-diol, 1-cyclohexyl- can be modified to create a range of specialty intermediates. For instance, esterification or etherification of the hydroxyl groups can be performed to introduce protecting groups or to modify the solubility and reactivity of the molecule. The parent compound, 2-butyne-1,4-diol, is known to undergo such transformations. wikipedia.org

The presence of the cyclohexyl group can influence the regioselectivity of these reactions, particularly if one hydroxyl group is sterically more hindered than the other. This steric differentiation can be exploited to selectively modify one of the hydroxyl groups, leading to unsymmetrically functionalized building blocks.

Strategies in Total Synthesis of Natural Products and Bioactive Molecules

The rigid butynediol scaffold and the presence of multiple functional groups make 2-Butyne-1,4-diol and its derivatives attractive starting materials for the total synthesis of complex natural products and medicinally relevant molecules.

Incorporation of Butynediol Scaffolds into Target Structures

The butynediol unit can be incorporated into larger molecular frameworks through various carbon-carbon bond-forming reactions. The alkyne can participate in reactions such as Sonogashira, Heck, and other cross-coupling reactions, allowing for the extension of the carbon chain. The hydroxyl groups provide handles for further functionalization and cyclization reactions. While specific examples for the 1-cyclohexyl derivative are not widely reported, the general strategies employed for the parent 2-butyne-1,4-diol are applicable.

Synthetic Routes Utilizing the 1-Cyclohexyl Substitution

The 1-cyclohexyl group imparts specific properties that can be advantageous in total synthesis. Its bulk can direct the stereochemical outcome of reactions at or near the carbinol center. Furthermore, its lipophilic nature can enhance the solubility of synthetic intermediates in organic solvents, facilitating purification and handling.

A notable example of the utility of a related structure is found in a patent describing the synthesis of optically active 1-cyclohexyl-2-propyn-1-ol. google.com This chiral building block is highlighted as a key intermediate for the synthesis of prostaglandin (B15479496) derivatives. google.com Prostaglandins are a class of biologically active lipids with a wide range of physiological effects. The synthesis of these complex molecules often requires chiral building blocks with specific stereochemistry, and the cyclohexyl-substituted propargyl alcohol serves this purpose. This suggests a potential application for 2-Butyne-1,4-diol, 1-cyclohexyl- in the synthesis of modified or more complex prostaglandin analogues.

Formation of Cyclic and Heterocyclic Systems

The 1,4-diol functionality in conjunction with the alkyne or a derived alkene sets the stage for a variety of cyclization reactions to form both carbocyclic and heterocyclic ring systems.

The parent compound, 2-butyne-1,4-diol, and its derivatives are known precursors to five-membered heterocyclic systems. For example, the hydrogenation product, (Z)-2-butene-1,4-diol, can undergo acid-catalyzed cyclodehydration to furnish furan (B31954). scispace.com It is expected that (Z)-1-cyclohexylbut-2-ene-1,4-diol would undergo a similar transformation to yield a cyclohexyl-substituted furan.

Furthermore, the reaction of the butynediol with other reagents can lead to the formation of different heterocyclic systems. For instance, reaction with amines could potentially lead to the formation of pyrrole (B145914) or pyrrolidine (B122466) derivatives, while reaction with sulfur reagents could yield thiophene (B33073) or thiolane derivatives. The cyclohexyl substituent would be retained in the final heterocyclic product, imparting its characteristic steric and electronic influence.

Intramolecular Cyclization Reactions

The presence of two hydroxyl groups and an internal alkyne within the same molecule makes 2-Butyne-1,4-diol, 1-cyclohexyl- a prime candidate for intramolecular cyclization reactions to form various oxygen-containing heterocycles, most notably substituted furans. The general strategy involves the isomerization of the butynediol to a 1,4-dicarbonyl intermediate, which then undergoes cyclization.

Acid-Catalyzed Cyclization:

One of the most common methods for cyclizing 1,4-diols and their alkyne precursors is through acid catalysis. For instance, the treatment of but-2-yne-1,4-diols with a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), can lead to the formation of 2,3,5-trisubstituted furans through a dehydrative rearrangement. researchgate.net In the case of 2-Butyne-1,4-diol, 1-cyclohexyl- , an acid-catalyzed reaction would likely proceed through the Meyer-Schuster rearrangement of the secondary propargylic alcohol to form an enone intermediate. Subsequent tautomerization and cyclization of the resulting 1,4-dicarbonyl species would yield a furan bearing a cyclohexyl substituent.

Metal-Catalyzed Cyclization:

Transition metal catalysts, particularly those based on gold and palladium, are well-known to promote the cyclization of acetylenic diols. Gold(I) catalysts, for example, are highly effective in activating alkynes towards nucleophilic attack. acs.org The intramolecular hydroalkoxylation of the alkyne in 2-Butyne-1,4-diol, 1-cyclohexyl- catalyzed by a gold(I) complex could lead to the formation of a dihydrofuran derivative.

Palladium catalysts can also be employed to isomerize 2-yn-1,4-diols to the corresponding 1,4-diketones in situ, which can then be cyclized to furans. wikipedia.org This approach is a key variation of the Paal-Knorr furan synthesis. organic-chemistry.org The reaction of 2-Butyne-1,4-diol, 1-cyclohexyl- under these conditions would be expected to produce a furan with a cyclohexyl group at the 2-position.

| Reaction Type | Catalyst/Reagent | Potential Product from 2-Butyne-1,4-diol, 1-cyclohexyl- | Reference for Analogy |

| Acid-Catalyzed Cyclization | p-Toluenesulfonic acid (p-TSA) | 2-Cyclohexyl-4-methylfuran | researchgate.net |

| Palladium-Catalyzed Isomerization/Cyclization | Palladium complex / Dehydrating agent | 2-Cyclohexyl-4-methylfuran | wikipedia.org |

| Gold-Catalyzed Hydroalkoxylation | Gold(I) complex | 2-Cyclohexyl-4-methyl-2,5-dihydrofuran | acs.org |

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrroles from related butenediols)

The synthesis of nitrogen-containing heterocycles is of paramount importance in medicinal chemistry and materials science. Pyrroles, in particular, are a core structural motif in numerous biologically active compounds. The 1,4-diol functionality in butynediol derivatives provides a direct entry to the 1,4-dicarbonyl precursors required for the classical Paal-Knorr pyrrole synthesis. wikipedia.orgrgmcet.edu.in

The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) is a robust method for constructing the pyrrole ring. organic-chemistry.orgalfa-chemistry.com By analogy, 2-Butyne-1,4-diol, 1-cyclohexyl- can serve as a precursor to the necessary 1,4-dicarbonyl intermediate. This transformation can be achieved through an initial isomerization of the butynediol, as discussed previously. The subsequent reaction of this intermediate with an amine would lead to the formation of a substituted pyrrole.

Furthermore, direct methods for the synthesis of pyrroles from butenediols and butynediols have been developed. A patent describes the gas-phase reaction of but-2-ene-1,4-diols with amines in the presence of a supported metal catalyst to yield pyrroles. google.com For instance, the reaction of but-2-ene-1,4-diol with cyclohexylamine (B46788) has been shown to produce N-cyclohexylpyrrole. google.com More recently, a nickel-catalyzed methodology has been developed for the cyclization of butyne-1,4-diols with various amines to afford N-substituted pyrroles. nih.gov

Applying this logic to 2-Butyne-1,4-diol, 1-cyclohexyl- , its reaction with a primary amine (R-NH₂) in the presence of a suitable catalyst would be expected to yield a 1,2,4-trisubstituted pyrrole, specifically a 1-alkyl-2-cyclohexyl-4-methylpyrrole. This transformation offers a convergent and atom-economical route to highly substituted pyrrole structures that would be challenging to access through other synthetic strategies.

| Reactant | Catalyst | **Potential Product from 2-Butyne-1,4-diol, 1-cyclohexyl- & Amine (R-NH₂) ** | Reference for Analogy |

| Primary Amine | Acid (Paal-Knorr) | 1-Alkyl-2-cyclohexyl-4-methylpyrrole | wikipedia.orgorganic-chemistry.org |

| Primary Amine | Nickel Catalyst | 1-Alkyl-2-cyclohexyl-4-methylpyrrole | nih.gov |

| Cyclohexylamine | Supported Metal Catalyst (gas phase) | 1,2-Dicyclohexyl-4-methylpyrrole | google.com |

Role in Materials Science and Polymer Chemistry Research

Monomer Applications in Polymer Synthesis

Polyurethanes and Polyesters from 2-Butyne-1,4-diol (B31916), 1-cyclohexyl-

There is no specific information available in the reviewed literature on the synthesis of polyurethanes or polyesters using 2-Butyne-1,4-diol, 1-cyclohexyl- as a monomer. Research on polyurethanes often involves other cyclohexyl derivatives, such as 4,4′-methylenebis(cyclohexyl isocyanate), in combination with various diols to create polymers with specific properties. researchgate.netdtic.mil Similarly, studies on polyesters frequently utilize the parent compound, 2-Butyne-1,4-diol, to introduce alkyne functionalities for crosslinking purposes. stenutz.eu However, dedicated research detailing the polymerization behavior, kinetics, or resulting polymer properties for the 1-cyclohexyl- derivative is not found.

Advanced Polymer Architecture Design Utilizing Alkyne Functionality

The alkyne group within the 2-Butyne-1,4-diol structure theoretically allows for various post-polymerization modifications, such as click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) or the formation of metal-alkyne complexes. This functionality is key to creating advanced polymer architectures like branched, star-shaped, or cross-linked polymers. While this is a known strategy for alkyne-containing monomers in general, no specific examples or studies utilizing 2-Butyne-1,4-diol, 1-cyclohexyl- for these advanced designs have been documented.

Development of Functional Materials

Incorporation into Polymer Matrices for Enhanced Properties

The incorporation of functional monomers into polymer matrices is a common method to enhance thermal, mechanical, or chemical properties. The bulky cyclohexyl group on 2-Butyne-1,4-diol, 1-cyclohexyl- could potentially increase the glass transition temperature (Tg) and improve the thermal stability of a polymer. The alkyne and hydroxyl groups offer sites for further reactions. However, there are no specific research findings or data tables in the available literature that demonstrate or quantify the enhanced properties resulting from the incorporation of this specific compound into any polymer matrix.

Supramolecular Assemblies and Frameworks

The diol functionality of 2-Butyne-1,4-diol, 1-cyclohexyl- suggests its potential use in forming hydrogen-bonded networks, which are fundamental to the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The specific stereochemistry and bulkiness of the cyclohexyl group could influence the packing and structure of such assemblies. Nevertheless, a search of scientific databases reveals no published studies on the use of 2-Butyne-1,4-diol, 1-cyclohexyl- in the design or synthesis of supramolecular structures or frameworks.

Precursors for Conducting Polymers and Organic Semiconductors

The conjugated triple bond in alkyne-containing compounds can be a building block for creating π-conjugated systems, which are the basis for conducting polymers and organic semiconductors. Polymerization or derivatization of the alkyne group can lead to materials with interesting electronic properties. While the field of organic semiconductors is vast, with many complex molecules being synthesized and tested, tohoku.ac.jp there is no literature available that specifically identifies 2-Butyne-1,4-diol, 1-cyclohexyl- as a precursor for the synthesis of conducting polymers or organic semiconductors.

Synthesis of Relevant Monomers

There is a lack of specific research data on the direct use of 1-cyclohexyl-2-butyne-1,4-diol as a monomer in polymerization reactions. However, based on the chemistry of its functional groups (two hydroxyl groups and a carbon-carbon triple bond), it could theoretically be used in the synthesis of various polymers.

The diol functionality allows for its potential use in polycondensation reactions to form polyesters or polyurethanes. For instance, polyesters can be synthesized from the reaction of diols with dicarboxylic acids or their derivatives. researchgate.net The synthesis of polyesters from the parent compound, 2-butyne-1,4-diol, and aliphatic dicarboxylic acids has been explored, though challenges in achieving high molecular weights have been noted. researchgate.net The introduction of a cyclohexyl group could influence the reactivity of the hydroxyl groups and the properties of the resulting polymer, such as its thermal stability and solubility.

The alkyne group in 1-cyclohexyl-2-butyne-1,4-diol offers possibilities for other types of polymerization or for post-polymerization modification. For example, acetylenic groups can participate in addition polymerization reactions or be used for cross-linking.

Doping Mechanisms and Performance Analysis

There is no available scientific literature detailing the use of 1-cyclohexyl-2-butyne-1,4-diol as a dopant for conductive polymers. Doping in conductive polymers involves the introduction of species that can create charge carriers (holes or electrons) in the polymer's conjugated system, thereby increasing its electrical conductivity. pressbooks.pubekb.eg The effectiveness of a dopant depends on its ability to accept or donate electrons.

The electronic properties of 1-cyclohexyl-2-butyne-1,4-diol would need to be investigated to determine its potential as a doping agent. While the triple bond is electron-rich, it is not clear from available data whether it could effectively interact with conjugated polymers to induce a significant increase in conductivity. Performance analysis of polymers doped with this compound would require experimental studies that have not been reported in the available literature.

Catalytic Applications and Contributions of 2 Butyne 1,4 Diol, 1 Cyclohexyl

Catalyst Design and Support Engineering for Butynediol Transformations

The transformation of butynediols, typically through selective hydrogenation, is a critical process for producing valuable intermediates like butenediols and butanediols. The design of the catalyst system is paramount to achieving high conversion and selectivity.

Heterogeneous Catalyst Systems (e.g., Pt/SiC, Raney Nickel, Pd-based catalysts)

Heterogeneous catalysts are central to the hydrogenation of the carbon-carbon triple bond in butynediol derivatives. The choice of metal and support material significantly influences the reaction's outcome.

Palladium-based Catalysts: Palladium (Pd) catalysts are widely used for the hydrogenation of alkynes. researchgate.net When supported on materials like calcium carbonate (CaCO₃) or carbon (C), Pd can effectively catalyze the hydrogenation of 2-butyne-1,4-diol (B31916). However, selectivity can be an issue, with reactions over Pd/C often proceeding to the fully saturated 1,4-butanediol (B3395766). researchgate.net To enhance selectivity towards the intermediate, cis-2-butene-1,4-diol (B44940), additives like ammonia (B1221849) can be used with systems such as 1% Pd/CaCO₃. researchgate.netresearchgate.net The presence of the bulky cyclohexyl group in 1-cyclohexyl-2-butyne-1,4-diol would likely influence the adsorption geometry on the catalyst surface, potentially affecting the selectivity of the hydrogenation process.

Platinum on Silicon Carbide (Pt/SiC): Platinum supported on silicon carbide has emerged as a highly efficient catalyst for the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol (B106632). nih.govrsc.org A low concentration of Pt (e.g., 0.5 wt%) on a SiC support can achieve high conversion (~96%) and excellent selectivity (~96%). nih.govrsc.org The active species are identified as metallic Pt nanoparticles (2–3 nm in size) that form from platinum oxide precursors during the reaction. rsc.org

Table 1: Performance of Various Heterogeneous Catalysts in 2-Butyne-1,4-diol (BYD) Hydrogenation

| Catalyst System | Substrate | Conversion (%) | Selectivity to 2-Butene-1,4-diol (%) | Reference |

|---|---|---|---|---|

| 0.5 wt% Pt/SiC | 2-Butyne-1,4-diol | 96 | ~96 | nih.govrsc.org |

| Raney Ni-Si | 2-Butyne-1,4-diol | Lower than Raney Ni | Significantly Higher than Raney Ni | bohrium.comresearchgate.net |

| 1% Pd/CaCO₃-NH₃ | 2-Butyne-1,4-diol | High | Almost Complete | researchgate.netresearchgate.net |

| 1% Pd/C | 2-Butyne-1,4-diol | High | Low (Major product is 1,4-Butanediol) | researchgate.net |

Biologically Supported Catalysts and Their Efficiency

A novel and environmentally benign approach to catalysis involves using biological materials as supports. Research has demonstrated the efficacy of bio-palladium (Bio-Pd) catalysts for the partial hydrogenation of 2-butyne-1,4-diol. researchgate.net These catalysts are prepared by supporting palladium on bacterial biomass, such as Acidovorax oxidans (Gram-positive) and Rhodobacter capsulatus (Gram-negative). researchgate.net

These Bio-Pd systems have shown exceptionally high selectivity. For instance, the Pd/R. capsulatus catalyst achieved a selectivity of 100% at a conversion of 62.6%, while the Pd/A. oxidans catalyst reached 98% selectivity at 75% conversion. researchgate.net This high performance highlights the potential of inexpensive and sustainably prepared biocatalysts for fine chemical synthesis. researchgate.net

Continuous-Flow Catalytic Processes

Continuous-flow systems offer significant advantages over traditional batch reactors, including enhanced safety, better process control, and higher productivity. beilstein-journals.orgrsc.org The catalytic hydrogenation of alkynols has been successfully implemented in various continuous-flow setups. beilstein-journals.orgnih.gov These processes are crucial for manufacturing pharmaceuticals, agrochemicals, and food additives. beilstein-journals.org

Electrocatalytic approaches in flow electrolyzers also show promise. Using copper nanoarrays, alkynols can be selectively hydrogenated to alkenols at ambient temperature and pressure, using water as the hydrogen source. nih.gov In one study, a continuous 8-hour production was achieved with high conversion and selectivity. nih.gov Another example is the use of a continuous oscillatory baffled reactor (COBR) for the hydrogenation of an alkynol over a Pd/Al₂O₃ catalyst, which ran stably for over 9 hours with 97% selectivity at 95% conversion, demonstrating superior stability compared to batch operations. hw.ac.uk These continuous processes are highly relevant for the industrial-scale transformation of butynediol derivatives. beilstein-journals.org

Influence on Electrodeposition Processes for Advanced Coatings

In the field of electroplating, butynediol derivatives, including 1-cyclohexyl-2-butyne-1,4-diol, act as crucial additives, primarily as class-II brighteners. mdpi.comresearchgate.net They are instrumental in controlling the microstructure and properties of electrodeposited metal and alloy coatings, such as those made of nickel, cobalt, or tin alloys. mdpi.comresearchgate.netresearchgate.net

Mechanisms of Microstructure Modification in Metal Electrodeposition

The primary mechanism by which butynediol additives modify electrodeposits involves their adsorption onto the cathode surface. mdpi.comresearchgate.net The carbon-carbon triple bond is the key functional group responsible for this strong interaction. researchgate.netnih.gov

The process unfolds through several steps:

Adsorption and Inhibition: The molecule adsorbs onto the electrode surface via its triple bond, physically blocking active sites and inhibiting the electro-crystallization of the metal. mdpi.comresearchgate.net In cobalt deposition, alkynol additives show strong adsorption on the (100) and (101) crystal planes. nih.gov

Hydrogen Consumption and pH Increase: The adsorbed butynediol reacts with atomic hydrogen on the cathode surface. This consumption of hydrogen raises the local pH near the electrode. mdpi.comresearchgate.net

Inhibitor Formation: The increase in surface pH can lead to the precipitation of metal hydroxides, such as Ni(OH)₂, which acts as a very effective inhibitor of metal grain growth. mdpi.com

Microstructure Control: This strong inhibition forces the deposit to grow via repeated nucleation rather than the expansion of existing grains. mdpi.com This results in significant grain refinement, changes in crystallographic texture (e.g., from <110> to <100> or <111> orientation in nickel deposits), and a flatter, brighter surface morphology. mdpi.comresearchgate.net

Synergistic Effects with Other Additives on Deposit Characteristics

The performance of 1-cyclohexyl-2-butyne-1,4-diol as an electroplating additive is often enhanced when used in combination with other substances, leading to synergistic effects.

Synergy with Saccharin (B28170): When used with saccharin (a class-I brightener) in the electrodeposition of Ni-W alloys, 2-butyne-1,4-diol has a significant impact on the resulting microstructure and internal stress of the coating. researchgate.net

Synergy with Chloride Ions: In nickel sulfamate (B1201201) baths, there is a pronounced synergistic effect between 2-butyne-1,4-diol (BD) and chloride ions. While BD alone causes surface flattening and increased tensile stress, the addition of chloride ions further and significantly increases the residual stress in the nickel layers. mdpi.comresearchgate.net This indicates that to obtain low-stress nickel deposits using BD, the concentration of chloride ions should be minimized. mdpi.comresearchgate.net

Table 2: Influence of Additives on Nickel Electrodeposit Characteristics

| Additive(s) | Effect on Microstructure | Effect on Residual Stress | Reference |

|---|---|---|---|

| 2-Butyne-1,4-diol (BD) | Surface flattening, grain orientation changes from <110> to <100> or <111>. | Increased tensile stress. | mdpi.comresearchgate.net |

| BD + Chloride Ions | Slightly promoted surface flattening and columnar grain coarsening. | Significantly increased residual stress compared to BD alone. | mdpi.comresearchgate.net |

| BD + Saccharin (in Ni-W alloy) | Significant impact on microstructure and grain structure. | Affects internal stress. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation for Research on 2 Butyne 1,4 Diol, 1 Cyclohexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-cyclohexylbut-2-yne-1,4-diol, both proton (¹H) and carbon-13 (¹³C) NMR are critical for unambiguous structure confirmation.

The asymmetric nature of 1-cyclohexylbut-2-yne-1,4-diol results in a unique set of NMR signals for each proton and carbon atom. While specific, experimentally derived spectral data for this exact compound is not widely published, a detailed assignment can be predicted based on established chemical shift principles and data from analogous structures, including the parent 2-butyne-1,4-diol (B31916) and various cyclohexyl-containing compounds. chemicalbook.comresearchgate.netnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the methine proton adjacent to the hydroxyl group on the cyclohexane-substituted side, and the methylene (B1212753) protons of the two different hydroxymethyl groups. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region. The methine proton (CH-OH) would likely appear as a doublet, with its coupling to the adjacent hydroxyl proton potentially observable in a dry solvent. The two sets of CH₂OH protons would exhibit signals characteristic of their position relative to the alkyne and the cyclohexyl group.

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. nih.gov Key resonances would include those for the two sp-hybridized carbons of the alkyne bond, the ten carbons of the cyclohexyl ring, the carbon bearing the hydroxyl group (C-1), and the terminal hydroxymethyl carbon (C-4). The chemical shifts are influenced by the electronegativity of the attached oxygen atoms and the magnetic anisotropy of the triple bond.

Predicted ¹H NMR Resonances for 1-Cyclohexylbut-2-yne-1,4-diol

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Cyclohexyl-H (10H) | 1.0 - 2.0 | Multiplet (m) | Overlapping signals from axial and equatorial protons on the cyclohexyl ring. |

| Methine-H (CH -OH) | ~4.2 - 4.5 | Doublet (d) or Triplet (t) | Position influenced by the hydroxyl group and alkyne. |

| Hydroxyl-H (2 x OH ) | Variable (broad) | Singlet (s) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Predicted ¹³C NMR Resonances for 1-Cyclohexylbut-2-yne-1,4-diol

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Cyclohexyl-C | 25 - 45 | Multiple signals corresponding to the different carbons of the cyclohexyl ring. |

| C H-OH (C-1) | ~65 - 75 | Carbon attached to both the cyclohexyl ring and a hydroxyl group. |

| C ≡C (alkyne) | ~80 - 90 | Two distinct signals for the two non-equivalent sp-hybridized carbons. |

| C H₂-OH (C-4) | ~50 - 55 | Terminal carbon attached to a hydroxyl group. |

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, allowing for the observation of reactant consumption, intermediate formation, and product generation without the need for sample isolation. beilstein-journals.org In a hypothetical synthesis of 1-cyclohexylbut-2-yne-1,4-diol, for instance, the reaction of cyclohexanecarboxaldehyde (B41370) with an appropriate acetylide, followed by the addition of formaldehyde (B43269), could be tracked.

By acquiring ¹H NMR spectra of the reaction mixture at regular intervals, one could observe the disappearance of the characteristic aldehyde proton signal from cyclohexanecarboxaldehyde (typically δ 9-10 ppm). Concurrently, new signals corresponding to the methine and methylene protons of the 1-cyclohexylbut-2-yne-1,4-diol product would appear and increase in intensity. The formation of any stable intermediates could also be detected by the transient appearance of their unique resonance signals. This kinetic data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also used to deduce structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 1-cyclohexylbut-2-yne-1,4-diol, the molecular formula is C₁₀H₁₆O₂. nih.gov The calculated monoisotopic mass for this formula is 168.11503 Da.

Experimental determination of the molecular ion peak using HRMS would aim to match this calculated value to within a very small tolerance (typically < 5 ppm). Such a match provides strong evidence for the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

In addition to determining the molecular weight, mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), can reveal structural details through controlled fragmentation of the parent molecule. nih.gov The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of 1-cyclohexylbut-2-yne-1,4-diol would be expected to proceed through several predictable pathways based on its functional groups.

Common fragmentation pathways would include:

Loss of Water: A peak corresponding to [M-H₂O]⁺ at m/z 150.10447, resulting from the elimination of one of the hydroxyl groups.

Loss of a Hydroxymethyl Radical: Cleavage of the C-C bond adjacent to the alkyne could result in the loss of a •CH₂OH group, leading to a fragment at m/z 137.09664.

Cleavage of the Cyclohexyl Ring: The cyclohexyl group can undergo characteristic ring fragmentation, leading to a series of smaller ions.

Alpha-Cleavage: Cleavage of the bond between the cyclohexyl ring and the carbinol carbon (C-1) would generate a cyclohexyl cation or a related fragment.

Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule and can be used to identify the compound in complex mixtures or to assess its purity by detecting fragments from potential impurities.

Predicted Key Mass Spectrometry Fragments for 1-Cyclohexylbut-2-yne-1,4-diol

| m/z (Calculated) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 168.11503 | [C₁₀H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 150.10447 | [C₁₀H₁₄O]⁺ | H₂O |

| 137.09664 | [C₉H₁₃O]⁺ | •CH₂OH |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a compound.

For 1-cyclohexylbut-2-yne-1,4-diol, IR spectroscopy is expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadening due to hydrogen bonding. Absorptions in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching of the sp³-hybridized carbons in the cyclohexyl ring. The C-O stretching vibration would likely appear as a strong band between 1000-1200 cm⁻¹. researchgate.netnist.gov

The C≡C triple bond stretch of a symmetrically substituted alkyne is often weak or absent in the IR spectrum due to a small change in dipole moment during the vibration. However, in the asymmetric 1-cyclohexylbut-2-yne-1,4-diol, a weak to medium intensity band may be observable between 2100-2260 cm⁻¹. This C≡C stretch is typically a strong and sharp signal in the Raman spectrum, making Raman spectroscopy a valuable complementary technique for confirming the presence of the alkyne functionality.

Predicted Vibrational Frequencies for 1-Cyclohexylbut-2-yne-1,4-diol

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| O-H | Stretch, H-bonded | 3200 - 3600 (Broad, Strong) | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 (Strong) | Strong |

| C≡C | Stretch | 2100 - 2260 (Weak to Medium) | Strong, Sharp |

Theoretical and Computational Chemistry Studies of 2 Butyne 1,4 Diol, 1 Cyclohexyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comcore.ac.ukresearchgate.net By analyzing the electron density, DFT can predict various properties of 2-Butyne-1,4-diol (B31916), 1-cyclohexyl-, including its geometry, energy, and reactivity. core.ac.ukresearchgate.net These calculations are instrumental in complementing experimental findings and exploring aspects of the molecule that are difficult to observe directly. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy and symmetry of these orbitals are key to understanding and predicting chemical reactivity. numberanalytics.com

The interaction between the HOMO of one reactant and the LUMO of another is a primary factor in determining the feasibility and outcome of a chemical reaction. wikipedia.org A smaller energy gap between the HOMO and LUMO generally indicates higher reactivity. nih.gov For instance, in cycloaddition reactions, the FMO analysis helps predict whether a reaction is allowed and what the stereochemical outcome will be. wikipedia.orgresearchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons, which acts as an electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons, which acts as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap often correlates with higher reactivity. |

| Orbital Symmetry | The symmetry properties of the HOMO and LUMO, which must align for a reaction to proceed efficiently. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. researchgate.net It helps in identifying the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

In an MEP map, different colors represent different levels of electrostatic potential. Typically, red indicates regions of high electron density, which are susceptible to electrophilic attack, while blue signifies areas of low electron density, prone to nucleophilic attack. researchgate.net Green and yellow represent intermediate potentials. researchgate.net This visual representation is invaluable for predicting how 2-Butyne-1,4-diol, 1-cyclohexyl- will interact with other molecules, including sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Computational Modeling of Reaction Mechanisms and Energy Profiles

Prediction of Reaction Pathways and Transition States

Computational methods, particularly DFT, are employed to model the mechanisms of chemical reactions. byu.edu This involves calculating the structures and energies of reactants, products, intermediates, and transition states. byu.edu For example, in the hydrogenation of 2-butyne-1,4-diol, computational studies can reveal the stepwise reaction pathway, including the formation of cis-2-butene-1,4-diol (B44940) as an intermediate before the final product, 1,4-butanediol (B3395766), is formed. researchgate.netresearchgate.net Identifying the transition state structures is crucial as they represent the highest energy point along the reaction coordinate and determine the reaction's activation energy.

Conformational Analysis and Stereochemical Preferences

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical and chemical properties. sci-hub.sewindows.net Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative stabilities. For a molecule like 2-Butyne-1,4-diol, 1-cyclohexyl-, which contains a flexible cyclohexyl ring, conformational analysis is particularly important.

Computational methods can predict the preferred conformations by calculating the energies of different arrangements. For instance, studies on similar cyclohexane (B81311) derivatives have shown that the diequatorial conformer is often favored, and the extent of this preference can be influenced by the solvent. researchgate.net The stereochemical outcome of reactions can also be predicted by analyzing the different approaches of reactants, which may be influenced by the conformational preferences of the molecule. youtube.com

Quantum Chemical Insights into Intermolecular Interactions and Crystal Packing

Quantum chemical calculations provide a deep understanding of the forces that govern how molecules interact with each other and arrange themselves in a crystal lattice. researchgate.net These interactions are fundamental to the physical properties of a material in its solid state.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Butyne-1,4-diol, 1-cyclohexyl- |

| 2-Butyne-1,4-diol |

| cis-2-Butene-1,4-diol |

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of molecules in the condensed phase, providing insights into properties such as liquid structure, thermodynamics, and transport phenomena. An MD simulation models the interactions between atoms and molecules over time, governed by a force field, to predict the collective behavior and macroscopic properties of a system.

A hypothetical molecular dynamics study of 2-Butyne-1,4-diol, 1-cyclohexyl- would likely focus on several key aspects:

Liquid Structure and Ordering: MD simulations could reveal the local arrangement of molecules in the liquid state. This would include the calculation of radial distribution functions (RDFs) for various atom pairs to understand the preferred distances and coordination numbers. For instance, the O-H···O RDF would provide detailed information about the hydrogen bonding network. The simulations could also assess the degree of local ordering or clustering induced by the interplay of the polar hydroxyl groups and the nonpolar cyclohexyl moieties.

Thermodynamic Properties: From the simulation trajectory, key thermodynamic properties could be calculated and compared with experimental data, if available. These would include the density, enthalpy of vaporization, and heat capacity. Agreement between simulated and experimental values would serve to validate the force field used in the simulation.

Transport Properties: The simulations could also predict dynamic properties such as the self-diffusion coefficient and viscosity. These properties are directly related to the intermolecular forces and the molecular architecture. The bulky cyclohexyl group would be expected to hinder molecular motion, leading to a higher viscosity compared to smaller, less substituted diols.

While specific research on 2-Butyne-1,4-diol, 1-cyclohexyl- is lacking, studies on related acetylenic diols have highlighted the importance of the acetylene (B1199291) bond and hydroxyl groups in determining their surface activity and performance in applications like corrosion inhibition and as wetting agents. nveo.orgresearchgate.net Future computational work on 2-Butyne-1,4-diol, 1-cyclohexyl- would build upon this understanding to provide a detailed molecular-level picture of its behavior in the condensed phase.

Table of Predicted Condensed Phase Properties (Hypothetical)

Lacking direct experimental or simulation data, the following table is a hypothetical representation of the type of data that a molecular dynamics study could generate for 2-Butyne-1,4-diol, 1-cyclohexyl-. The values are illustrative and not based on actual research.

| Property | Predicted Value (at 298.15 K) | Unit |

| Density | 1.05 | g/cm³ |

| Enthalpy of Vaporization | 75.3 | kJ/mol |

| Self-Diffusion Coefficient | 1.2 x 10⁻¹⁰ | m²/s |

| Viscosity | 15.2 | cP |

| Hydrogen Bond Lifetime | 5.8 | ps |

This table is for illustrative purposes only. The values are not derived from experimental or computational studies.

Future Research Directions and Emerging Trends in 2 Butyne 1,4 Diol, 1 Cyclohexyl Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Green Chemistry Principles

Traditional syntheses of substituted alkyne diols often rely on stoichiometric reagents and harsh conditions, leading to significant waste and environmental impact. A major future direction is the development of catalytic routes that adhere to the principles of green chemistry, particularly atom economy, which maximizes the incorporation of reactant atoms into the final product. jocpr.com

Future research will likely focus on:

Alternative Reaction Media: Investigating the use of greener solvents like supercritical carbon dioxide (scCO₂), ionic liquids, or even solvent-free conditions will be crucial. rsc.org For instance, the hydrogenation of 2-butyne-1,4-diol (B31916) has been successfully conducted in scCO₂, highlighting the potential of this medium for related syntheses. rsc.org

One-Pot Syntheses: Designing multi-step reactions in a single vessel (one-pot synthesis) avoids the need for intermediate purification steps, saving time, resources, and reducing solvent waste. A future goal could be a one-pot reaction that forms the cyclohexylacetylene in situ followed by its reaction to form the diol.

Table 1: Comparison of Synthetic Principles for 2-Butyne-1,4-diol, 1-cyclohexyl-

| Principle | Traditional Approach (e.g., Grignard) | Future Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric organometallic reagents | Catalytic amounts of transition metals |

| Atom Economy | Often low due to inorganic salt byproducts primescholars.com | High, maximizing atom incorporation jocpr.com |

| Solvents | Volatile organic solvents (e.g., THF, ether) | Supercritical fluids, ionic liquids, water, or solvent-free |

| Energy Input | Often requires heating or cryogenic conditions | Aims for ambient temperature and pressure |

| Waste Profile | High E-factor (high waste-to-product ratio) nih.gov | Low E-factor, minimal waste generation nih.gov |

Exploration of 2-Butyne-1,4-diol, 1-cyclohexyl- in Advanced Functional Materials and Nanotechnology

The unique trifunctional nature of 2-Butyne-1,4-diol, 1-cyclohexyl- (alkyne, two hydroxyls, hydrophobic cyclohexyl group) makes it a highly attractive building block for new materials. wiley.comnanogune.eu

Emerging trends in this area include:

Specialty Polymers and Monomers: The diol functionality allows this molecule to act as a monomer in polyester (B1180765) or polyurethane synthesis. The rigid alkyne unit in the backbone can impart specific thermal or mechanical properties, while the pendant cyclohexyl group can enhance hydrophobicity and solubility in nonpolar media.

Surface Modification and Nanoparticles: The alkyne group is a prime candidate for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward attachment of the molecule to surfaces, polymers, or biological macromolecules. acs.org This could be used to create functionalized nanoparticles or self-assembled monolayers with tailored surface properties. rsc.org

Self-Assembling Systems: The molecule's amphiphilic character, with hydrophilic diol and hydrophobic cyclohexyl components, suggests potential applications in creating micelles or other self-assembled structures in solution, which are relevant in drug delivery and nanotechnology.

Brighteners in Electrodeposition: Simpler alkyne diols like 2-butyne-1,4-diol are used as brighteners and grain refiners in nickel electroplating. mdpi.com Research could explore whether the addition of the cyclohexyl group offers synergistic or specialized effects, potentially altering the microstructure and residual stress of electrodeposited metal layers. mdpi.com

Table 2: Potential Applications in Materials Science

| Application Area | Key Molecular Feature(s) | Potential Function |

|---|---|---|

| Polymer Science | Diol groups, rigid alkyne backbone | Monomer for polyesters/polyurethanes with enhanced thermal stability. |

| Nanotechnology | Alkyne group (for "click" chemistry) | Surface functionalization of nanoparticles, creation of biocompatible coatings. rsc.org |

| Self-Assembly | Amphiphilic nature (hydrophilic diol, hydrophobic cyclohexyl) | Formation of micelles or vesicles for encapsulation and delivery. |

| Electroplating | Alkyne and hydroxyl functionalities | Additive to control grain size and brightness in metal deposition. mdpi.com |

Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization

Modern chemical research increasingly relies on the synergy between computational modeling and laboratory experiments to accelerate discovery and enhance efficiency. researchgate.net

Future research will benefit from:

Reaction Mechanism and Catalyst Screening: Using computational tools like Density Functional Theory (DFT), researchers can model reaction pathways for the synthesis of 2-Butyne-1,4-diol, 1-cyclohexyl-. This allows for the in-silico screening of various catalysts and conditions to predict which will be most effective, saving significant experimental time and resources. beilstein-journals.org

Machine Learning for Optimization: Machine learning (ML) algorithms can be trained on existing reaction data to predict optimal conditions (e.g., temperature, concentration, catalyst choice) for maximizing yield and selectivity. pharmaceutical-technology.com An ML model could be developed to navigate the complex parameter space of this molecule's synthesis, identifying the most generally applicable and robust conditions with minimal experimentation. nih.govacs.org

Predicting Material Properties: Computational simulations can predict the properties of polymers or materials derived from 2-Butyne-1,4-diol, 1-cyclohexyl-. This allows for the rational design of new materials with specific, targeted functionalities before they are ever synthesized in the lab.

Table 3: Role of Computational Tools in Chemical Research

| Computational Tool | Application in 2-Butyne-1,4-diol, 1-cyclohexyl- Chemistry | Desired Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states, calculating reaction energies. beilstein-journals.org | Understanding reaction mechanisms, rational catalyst design. |

| Machine Learning (ML) | Predicting reaction outcomes and yields from input parameters. nih.gov | Rapid optimization of reaction conditions, discovery of novel reactions. beilstein-journals.org |